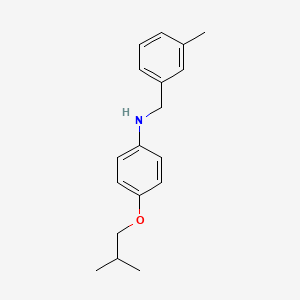

4-Isobutoxy-N-(3-methylbenzyl)aniline

Description

4-Isobutoxy-N-(3-methylbenzyl)aniline is a substituted aniline derivative characterized by an isobutoxy (–OCH2CH(CH3)2) group at the para position of the aniline ring and a 3-methylbenzyl (–CH2C6H4-3-CH3) substituent on the nitrogen atom. The isobutoxy group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity compared to analogs with smaller alkoxy or alkyl substituents .

Properties

IUPAC Name |

N-[(3-methylphenyl)methyl]-4-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-14(2)13-20-18-9-7-17(8-10-18)19-12-16-6-4-5-15(3)11-16/h4-11,14,19H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHPKOMYGJQKSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC2=CC=C(C=C2)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Buchwald–Hartwig Amination

Another advanced synthetic route involves palladium-catalyzed cross-coupling reactions, specifically the Buchwald–Hartwig amination, which is effective for forming C–N bonds between aryl halides and amines.

Procedure :

A 4-isobutoxy-substituted aryl bromide or chloride (e.g., 4-bromo-isobutoxybenzene) is reacted with 3-methylbenzylamine under palladium catalysis in the presence of a suitable ligand (e.g., RuPhos), base (e.g., cesium carbonate), and solvent (e.g., toluene). The reaction is conducted typically at elevated temperatures (around 110°C) for 24–48 hours under an inert atmosphere.Advantages :

This method allows for the direct formation of the N-aryl bond without the need for imine intermediates or hydrogenation steps. It is highly versatile and can tolerate various functional groups.

| Reagents | Catalyst System | Conditions | Outcome |

|---|---|---|---|

| 4-Bromo-1-isobutoxybenzene + 3-methylbenzylamine | Pd(OAc)2 + RuPhos ligand, Cs2CO3 | Toluene, 110°C, 24-48 h, inert atmosphere | 4-Isobutoxy-N-(3-methylbenzyl)aniline |

This Buchwald–Hartwig reaction is well documented for similar substituted anilines and related compounds in recent literature, demonstrating good yields and selectivity.

Notes on Substituent Effects and Purification

- The position and nature of substituents such as isobutoxy on the aromatic ring influence the steric and electronic environment, affecting reaction rates and yields.

- Purification is typically achieved by column chromatography using silica gel with gradient elution (e.g., hexane/dichloromethane mixtures).

- Characterization of the final product includes NMR spectroscopy (1H, 13C), mass spectrometry, and sometimes single-crystal X-ray diffraction for structural confirmation.

Summary Table of Preparation Methods

| Method | Key Steps | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Iminization + Hydrogenation | Aldehyde + amine → imine → hydrogenation | Pd or Pt catalyst, H2 gas, mild temp | Mild conditions, scalable | Requires hydrogenation setup |

| Buchwald–Hartwig Amination | Aryl halide + amine → C–N bond formation | Pd catalyst, RuPhos ligand, Cs2CO3, toluene, 110°C | Direct coupling, versatile | Requires expensive catalyst and ligand |

Research Findings and Practical Considerations

- The iminization/hydrogenation method is classical and suitable for producing optically pure compounds if chiral amines are used.

- Buchwald–Hartwig coupling is favored for complex molecules or when sensitive functional groups are present.

- Reaction optimization includes solvent choice, temperature control, catalyst loading, and reaction time, which significantly impact yields.

- Water presence during iminization can be tolerated, simplifying the process.

- The isobutoxy substituent is introduced via the corresponding substituted benzaldehyde or aryl halide, which must be synthesized or commercially sourced.

Chemical Reactions Analysis

4-Isobutoxy-N-(3-methylbenzyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Scientific Research Applications

4-Isobutoxy-N-(3-methylbenzyl)aniline is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent in various biochemical assays and experiments to study protein interactions, modifications, and functions. Additionally, it is used in medicinal chemistry research to explore potential therapeutic targets and drug development .

Mechanism of Action

The mechanism of action of 4-Isobutoxy-N-(3-methylbenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and experimental context .

Comparison with Similar Compounds

Substituent Effects:

- Isobutoxy (–OCH2CH(CH3)2): Increases lipophilicity (logP) and steric bulk compared to methoxy (–OCH3) or linear alkoxy groups (e.g., butoxy in ). This may enhance membrane permeability but reduce solubility in polar solvents .

- 3-Methylbenzyl: Similar to 4-methylbenzyl () but introduces ortho/para-directing effects in further electrophilic substitution reactions.

Molecular Weight and Exact Mass:

- 4-Isobutoxy-N-(3-methylbenzyl)aniline: Calculated molecular formula = C18H23NO, exact mass = 269.18 g/mol.

- N-(3-methylbenzyl)aniline (C14H15N): Exact mass = 197.12 g/mol ().

- N-(4-methoxybenzyl)aniline (C14H15NO): Exact mass = 213.11 g/mol ().

The isobutoxy group contributes significantly to the molecular weight, impacting crystallization behavior and chromatographic retention times .

Spectroscopic Data (NMR)

While NMR data for 4-Isobutoxy-N-(3-methylbenzyl)aniline are absent in the evidence, related compounds provide insights:

- N-(3-methylbenzyl)-4-(2-(oxazol-5-yl)vinyl)aniline (trans-7): Shows distinct aromatic proton signals at δ 7.2–7.4 ppm ().

- (E)-N-(3-methylbenzylidene)aniline (): Exhibits imine proton at δ 8.43 ppm and methyl group at δ 2.43 ppm.

The isobutoxy group would likely produce a triplet for the –OCH2– group (δ 3.5–4.0 ppm) and split signals for the branched CH(CH3)2 moiety (δ 0.8–1.5 ppm) .

Biological Activity

4-Isobutoxy-N-(3-methylbenzyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 4-Isobutoxy-N-(3-methylbenzyl)aniline is attributed to its interaction with various biological targets. It has been noted for its ability to bind to specific enzymes and receptors, modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other aniline derivatives which often target glucokinase and other metabolic enzymes.

- Receptor Interaction : It can interact with neurotransmitter receptors, potentially influencing signaling pathways that regulate cellular functions.

Biological Activities

Research indicates that 4-Isobutoxy-N-(3-methylbenzyl)aniline exhibits several biological activities:

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various aniline derivatives, including 4-Isobutoxy-N-(3-methylbenzyl)aniline. The results indicated that this compound had a notable effect against Gram-positive bacteria, with an MIC of approximately 32 µg/mL.

Study 2: Anti-inflammatory Activity

In a model of induced inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The observed effects were comparable to established anti-inflammatory drugs, indicating its potential therapeutic use.

Study 3: Cytotoxicity Assessment

Cell viability assays conducted on human cancer cell lines revealed that at concentrations above 50 µM, the compound induced significant cytotoxicity. This highlights the need for careful dosage considerations in therapeutic applications.

Data Table: Summary of Biological Activities

Q & A

What are the established synthetic routes for 4-Isobutoxy-N-(3-methylbenzyl)aniline, and how can reaction conditions be optimized for higher yields?

A common method involves reductive amination of aldehydes with aniline derivatives using catalysts like Pd/NiO under hydrogen atmospheres. For example, substituting 3-methylbenzaldehyde with isobutoxy-substituted aldehydes in a similar procedure (e.g., 25°C, 10-hour reaction) could yield the target compound. Optimization may involve adjusting catalyst loading (e.g., 1.1–2.0% Pd/NiO), solvent polarity, or hydrogen pressure to improve efficiency . Comparative studies show yields >90% for analogous N-(3-methylbenzyl)aniline derivatives under mild conditions .

How can researchers validate the structural integrity of 4-Isobutoxy-N-(3-methylbenzyl)aniline using spectroscopic techniques?

1H NMR (400 MHz, CDCl₃) is critical for confirming substitution patterns. For similar compounds, aromatic protons resonate at δ 6.5–7.3 ppm, with distinct splitting for isobutoxy (-OCH₂CH(CH₂)₂) and benzyl (-CH₂-C₆H₃) groups. X-ray crystallography (e.g., Oxford Diffraction Xcalibur systems) resolves bond angles and torsional strain, as demonstrated for 4-methoxy-N-(4-nitrobenzyl)aniline . Cross-validation via FT-IR (C-N stretch ~1250–1350 cm⁻¹) and mass spectrometry (M+ peaks) ensures purity .

What safety protocols are essential when handling 4-Isobutoxy-N-(3-methylbenzyl)aniline in laboratory settings?

Aniline derivatives require strict PPE (gloves, goggles, lab coats) due to potential skin sensitization and toxicity. Work under fume hoods to minimize inhalation risks. Storage in amber bottles at 2–8°C prevents degradation. Regulatory guidelines (e.g., HBM4EU) emphasize monitoring airborne concentrations and avoiding contact with oxidizing agents .

How can computational modeling (e.g., QSAR) predict the physicochemical properties of 4-Isobutoxy-N-(3-methylbenzyl)aniline?

Quantitative Structure-Activity Relationship (QSAR) models use parameters like logP (lipophilicity) and molar refractivity. For example, substituent constants (σ, π) for isobutoxy (-0.24) and 3-methylbenzyl groups can estimate solubility and reactivity . Tools like COSMO-RS predict solvent interactions, aiding in crystallization or degradation studies .

What methodological challenges arise in synthesizing 4-Isobutoxy-N-(3-methylbenzyl)aniline, and how can they be mitigated?

Side reactions (e.g., over-reduction or dimerization) may occur during reductive amination. Using low-temperature hydrogenation (e.g., 25°C) and controlled catalyst amounts minimizes byproducts . Column chromatography (silica gel, hexane/EtOH) effectively isolates the target compound from impurities, as shown for N-(4-methoxybenzyl)aniline derivatives .

How does the isobutoxy substituent influence the compound’s photocatalytic degradation behavior?

The electron-donating isobutoxy group (-OR) may reduce degradation rates compared to unsubstituted anilines. Studies on MnFe₂O₄/Zn₂SiO₄ catalysts under solar radiation show that alkoxy substituents stabilize aromatic rings, requiring longer UV exposure for cleavage. Box-Behnken experimental designs optimize parameters like pH and catalyst dosage .

What discrepancies might arise between NMR and X-ray data for this compound, and how should they be resolved?

Dynamic effects in solution (NMR) vs. static crystal structures (X-ray) can cause shifts in proton environments. For example, rotational barriers in the isobutoxy chain may lead to averaged NMR signals but fixed conformations in X-ray. Variable-temperature NMR or DFT calculations reconcile such differences .

How is 4-Isobutoxy-N-(3-methylbenzyl)aniline utilized in advanced material science research?

As a building block for liquid crystals or coordination polymers , its rigid aromatic core and flexible substituents enable tunable mesophases. Similar aniline derivatives are used in conductive polymers (e.g., polyaniline composites), where substituents modulate electrical conductivity .

What are the ecotoxicological implications of 4-Isobutoxy-N-(3-methylbenzyl)aniline, and how can its environmental persistence be assessed?

Derivatives with alkoxy groups exhibit moderate persistence in aquatic systems. OECD 301F biodegradability tests measure half-life in water, while QSAR models estimate bioaccumulation potential. Mitigation strategies include ozonation or adsorption onto activated carbon .

What advanced techniques address low yields in large-scale synthesis of 4-Isobutoxy-N-(3-methylbenzyl)aniline?

Flow chemistry systems enhance heat/mass transfer, improving scalability. For example, continuous hydrogenation reactors achieve >95% conversion for analogous compounds . DoE (Design of Experiments) optimizes parameters like residence time and catalyst recycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.